molecular formula C6H10O3 B12692033 Acetyl butyrate

Acetyl butyrate

Cat. No.: B12692033
M. Wt: 130.14 g/mol
InChI Key: BVQHHUQLZPXYAQ-UHFFFAOYSA-N
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Description

The term "acetyl butyrate" is context-dependent and may refer to distinct chemical entities:

1.1 Cellulose Acetate Butyrate (CAB)
A cellulose ester co-esterified with acetyl and butyryl groups, CAB ([C₆H₇O₂-(OCOCH₃)ₓ-(OCOC₃H₇)ᵧ-(OH)₃₋ₓ₋ᵧ]ₙ) is a polymer with 12–15% acetyl and 26–39% butyryl content by weight. It exhibits exceptional moisture resistance, UV stability, and flexibility, making it a key binder in polymer-bonded explosives (PBXs) and coatings .

1.2 Ethyl 4-Acetylbutyrate A small ester with molecular formula C₈H₁₄O₃, ethyl 4-acetylbutyrate (synonyms: 5-oxohexanoic acid ethyl ester) is used as an intermediate in pharmaceuticals and fine chemicals .

This article compares these compounds with structurally or functionally related derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl butyrate can be synthesized through esterification, a chemical reaction between an acid and an alcohol. The most common method involves the reaction of acetic acid with butyric acid in the presence of a catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as follows:

CH3COOH+C3H7COOHCH3COOC3H7+H2O\text{CH}_3\text{COOH} + \text{C}_3\text{H}_7\text{COOH} \rightarrow \text{CH}_3\text{COO}\text{C}_3\text{H}_7 + \text{H}_2\text{O} CH3​COOH+C3​H7​COOH→CH3​COOC3​H7​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced using a continuous esterification process. This involves the use of large reactors where acetic acid and butyric acid are continuously fed, and the ester is continuously removed. This method ensures a high yield and purity of the product.

Chemical Reactions Analysis

Reaction Mechanism

Esterification proceeds via nucleophilic acyl substitution. In the case of cellulose acetate butyrate synthesis (a related ester), the reaction involves:

  • Activation of hydroxyl groups on cellulose using concentrated acid.

  • Reaction with acetic anhydride and butyric anhydride in the presence of catalysts like methanesulfonic acid and solid phosphotungstic heteropoly acid .

  • Hydrolysis and precipitation to isolate the ester .

Method Reagents Catalyst Conditions
Direct esterificationButyric acid, acetyl chlorideMethanesulfonic acid, solid phosphotungstic acid40–55°C, 45–60 min
TransesterificationButanol, acetyl ester (e.g., ethyl acetate)Acid/base catalystsVaries by substrate

Hydrolysis of Acetyl Butyrate

This compound undergoes hydrolysis to regenerate butyric acid and acetic acid (or their conjugate bases):

  • Acid-catalyzed hydrolysis : Uses mineral acids (e.g., H₂SO₄, HCl) to produce butyric acid and acetic acid .

  • Base-catalyzed hydrolysis : Uses hydroxides (e.g., NaOH) to form butyrate and acetate salts .

Related Metabolic Pathways Involving Butyrate

While this compound is an ester, its metabolic precursors (butyrate and acetyl-CoA) are central to cellular processes:

Role in Histone Acetylation

Butyrate acts as a histone deacetylase (HDAC) inhibitor, increasing histone acetylation. Paradoxically, it also stimulates histone acetyltransferase (HAT) activity by acetylating the autoinhibitory loop of p300, enhancing epigenetic regulation .

Comparison of Butyrate-Related Biochemical Pathways

Pathway Key Enzymes Products Biological Role
Butyrate synthesis Butyryl-CoA dehydrogenase, But enzymeButyrate, acetyl-CoA Energy source for colonocytes
Histone acetylation p300/CBP HATs, HDACsAcetylated histones Epigenetic regulation
HDAC inhibition Butyrate (acidic form)Increased histone acetylation Suppression of oncogenic pathways

Scientific Research Applications

Acetyl butyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry, as well as in the production of plastics and resins.

Mechanism of Action

The mechanism of action of acetyl butyrate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis releases acetic acid and butyric acid, which can then participate in various metabolic pathways. Butyric acid, in particular, is known to have anti-inflammatory and anti-cancer properties, making this compound a compound of interest in medical research.

Comparison with Similar Compounds

Comparison of Cellulose Acetate Butyrate (CAB) with Similar Polymers

CAB belongs to the cellulose ester family. Key comparisons include:

Property CAB Cellulose Acetate (CA) Cellulose Propionate (CP)
Ester Groups Acetyl + Butyryl Acetyl Propionyl
Moisture Resistance High Moderate Moderate
Flexibility Excellent Rigid Moderate
Applications Explosives, coatings, films Textiles, films, filters Automotive parts, eyewear

Research Findings :

  • CAB’s compatibility with plasticizers (e.g., triethyl citrate) enhances its thermal stability, as shown via molecular dynamics simulations .
  • Compared to CA, CAB’s butyryl groups reduce crystallinity, improving solubility in non-polar solvents .

Comparison of Ethyl 4-Acetylbutyrate with Similar Esters

Ethyl 4-acetylbutyrate is structurally analogous to short-chain esters. Key comparisons:

Property Ethyl 4-Acetylbutyrate Ethyl Butyrate Butyl Acetate Amyl Butyrate
Formula C₈H₁₄O₃ C₆H₁₂O₂ C₆H₁₂O₂ C₉H₁₈O₂
Odor/Flavor Fruity (data limited) Pineapple-like Sweet, fruity Apricot-like
Applications Pharmaceutical intermediates Food flavoring, perfumes Solvent, coatings Flavoring, fragrances
Solubility N/A Miscible with ethanol, oils Miscible with organic solvents Low water solubility

Research Findings :

  • Ethyl butyrate (C₆H₁₂O₂) inhibits bacterial internalization in bovine mammary cells and modulates antimicrobial peptides .
  • Butyl acetate (C₆H₁₂O₂) is a widely used solvent in paints due to its low toxicity and high evaporation rate .

Key Findings :

  • Sodium butyrate increases histone H3 acetylation (H3K9/14, H3K18, H3K27) in bovine mammary cells, altering chromatin structure .

Q & A

Basic Research Questions

Q. How does sodium butyrate inhibit histone deacetylase (HDAC) activity in mammalian cells, and what experimental methods confirm this mechanism?

Sodium butyrate acts as a class I HDAC inhibitor, selectively targeting isoforms such as HDAC2, 3, and 8 in bovine mammary epithelial cells (MAC-Ts). This inhibition increases histone H3 acetylation at specific lysine residues (e.g., H3K9/14, H3K18, H3K27), as shown via immunoblotting with anti-acetyl-H3 antibodies . HDAC activity assays involve incubating cell lysates with butyrate (0–5 mM) and fluorogenic substrates, followed by fluorescence measurement to quantify inhibition . Statistical validation (e.g., one-way ANOVA with Tukey post hoc analysis) confirms dose-dependent effects .

Q. What methodological approaches are used to assess histone acetylation changes induced by butyrate?

  • Western Blot (WB): Antibodies like anti-acetyl-Histone H3 (Lys18) detect acetylation in sodium butyrate-treated cells (e.g., HeLa cells treated with 30 mM butyrate for 4 hours) .
  • Immunofluorescence (ICC/IF): Staining with antibodies such as anti-Histone H3 acetyl (Lys14) in fixed cells, combined with fluorescence microscopy, visualizes nuclear acetylation patterns .
  • Chromatin Immunoprecipitation (ChIP): Validates acetylation at specific gene promoters (e.g., PDK4 in colon cancer cells) .

Q. How does butyrate influence metabolic pathways in cancer cells?

Butyrate shifts colon cancer cells (e.g., Caco2) from glycolysis to butyrate oxidation, increasing acetyl-CoA production for lipid synthesis. This metabolic switch is confirmed via:

  • Isotopic labeling: Tracking glucose/glutamine incorporation into lipids and CO₂ .
  • Gene expression analysis: qPCR reveals upregulation of pyruvate dehydrogenase kinases (PDKs) under butyrate treatment .

Advanced Research Questions

Q. How can researchers design experiments to distinguish whether butyrate’s effects stem from HDAC inhibition or histone acetyltransferase (HAT) activation?

  • HDAC/HAT activity assays: Compare HDAC activity (via fluorogenic substrates) and HAT activity (radioactive acetyl-CoA incorporation into histones) in butyrate-treated vs. control cells .
  • Genetic knockdown: Silencing HATs (e.g., p300/CBP) or HDACs (e.g., HDAC2/3) to isolate butyrate’s primary mechanism .
  • Time-course experiments: Acute vs. prolonged butyrate exposure may differentially regulate HAT/HDAC activity .

Q. How should researchers address contradictions in data where butyrate inhibits HDACs but fails to reduce inflammatory gene expression?

  • Pathway enrichment analysis: Use RNA-seq or PCR arrays to identify non-HDAC pathways (e.g., NF-κB or MAPK signaling) that may counteract anti-inflammatory effects .
  • Epigenetic crosstalk: Assess DNA methylation or histone modifications (e.g., H3K4me3) that might override acetylation-mediated gene regulation .
  • Cell-type specificity: Test butyrate in alternative models (e.g., primary bovine mammary cells vs. MAC-Ts) to evaluate tissue-specific responses .

Q. What strategies optimize microbial co-culture systems for butyrate ester production, and how are these conditions validated?

  • pH optimization: Maintain pH ≥5.8 to balance growth of E. coli strains producing butyrate and butanol, as lower pH inhibits glucose utilization .
  • Inoculation ratios: A 1:4 ratio (butyrate- vs. butanol-producing strains) maximizes ester yields (5.1 g/L butyl butyrate) by aligning precursor availability .
  • Metabolic flux analysis: Track carbon flow via GC-MS to identify bottlenecks in esterification pathways .

Properties

IUPAC Name

acetyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-6(8)9-5(2)7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQHHUQLZPXYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69669-43-8
Record name Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069669438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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